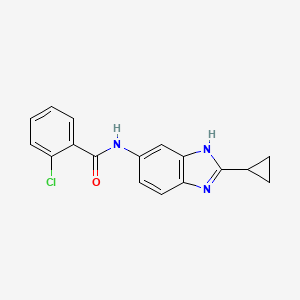
4-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a carbazole moiety, a benzamide group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the carbazole ring and the benzamide moiety can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an alkyl halide.
Coupling Reactions: The final step involves coupling the synthesized carbazole and thiazinane intermediates with the benzamide moiety under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the benzamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the thiazinane ring, making it less complex.
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the chlorine atom on the benzamide moiety.
Uniqueness
The presence of both the thiazinane ring and the chlorinated benzamide moiety in 4-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide makes it unique compared to its similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23Cl2N3O3S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
4-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C23H23Cl2N3O3S/c24-17-10-9-14(13-20(17)28-11-1-2-12-32(28,30)31)23(29)26-19-8-4-6-16-15-5-3-7-18(25)21(15)27-22(16)19/h3,5,7,9-10,13,19,27H,1-2,4,6,8,11-12H2,(H,26,29) |
InChI Key |
MBGSQWVERQJTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide](/img/structure/B12173572.png)

![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B12173577.png)

![3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol](/img/structure/B12173592.png)
![4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12173599.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12173629.png)


![2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B12173646.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12173652.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B12173662.png)
